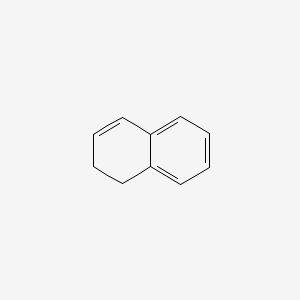

1,2-Dihydronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFWROAQVVDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858713 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, faintly yellow-green, liquid; [MSDSonline] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

447-53-0, 29828-28-2 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dihydronaphthalene, a bicyclic aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. This document details its key physical constants, provides established experimental protocols for their determination, and outlines a common synthetic route.

Core Physical Properties

This compound is a colorless to faintly yellow-green liquid at room temperature. Its key physical and chemical identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 447-53-0 |

| Appearance | Clear, faintly yellow-green liquid |

| Melting Point | -8 °C |

| Boiling Point | 207 °C (at 760 mmHg) 89 °C (at 16 mmHg) |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.582 |

| Vapor Pressure | 0.28 mmHg at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and benzene.[1][2] |

| Flash Point | 67 °C (closed cup)[3] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the key physical properties of this compound and a common method for its synthesis.

Synthesis of this compound from 1-Tetralone

A prevalent method for the synthesis of this compound involves a two-step process starting from 1-tetralone: reduction to 1,2,3,4-tetrahydro-1-naphthalenol, followed by acid-catalyzed dehydration.[4]

Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthalenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetralone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to 1-tetralone is typically between 1:1 and 1.5:1.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to quench any unreacted NaBH₄. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1-naphthalenol.

Step 2: Dehydration of 1,2,3,4-Tetrahydro-1-naphthalenol to this compound

-

Reaction Setup: Place the crude 1,2,3,4-tetrahydro-1-naphthalenol in a round-bottom flask fitted with a distillation apparatus.

-

Dehydration: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid (H₃PO₄), to the alcohol.[4]

-

Distillation: Heat the mixture. The this compound product will distill as it is formed.

-

Purification: The collected distillate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and can be further purified by fractional distillation to obtain pure this compound.

Determination of Melting Point

The melting point of this compound, being below room temperature, is determined using a low-temperature apparatus.

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus: A melting point apparatus capable of controlled cooling and heating is used. The capillary tube is placed in the apparatus.

-

Measurement: The sample is first frozen by cooling the apparatus. Then, the temperature is slowly increased. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure or under reduced pressure.

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated.

-

Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the system, and the pressure is recorded along with the boiling point.

Determination of Density

The density of liquid this compound is determined using a pycnometer or a graduated cylinder and a balance.

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured.

-

Volume and Mass of Liquid: A known volume of this compound is added to the container. The total mass of the container and the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature should be maintained at 20 °C using a water bath connected to the refractometer.

References

1,2-Dihydronaphthalene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2-Dihydronaphthalene

Introduction

This compound (also known as Dialin) is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₀.[1] Structurally, it consists of a benzene ring fused to a cyclohexadiene ring. This arrangement, where a stable aromatic system is fused with a reactive conjugated diene, imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.[2] It is used in the preparation of a variety of more complex molecules and serves as a model substrate in studies of chemical and enzymatic reactions, such as oxidation and hydrogenation.[3][4] This guide provides a detailed overview of its chemical and physical properties, spectroscopic signatures, reactivity, and key experimental protocols for professionals in research and drug development.

Physical and Chemical Properties

This compound is a clear, colorless to faintly yellow-green liquid at room temperature.[1][2][5] It is classified as a combustible liquid and is known to be toxic to aquatic life with long-lasting effects.[1] The compound is immiscible with water but soluble in many organic solvents.[5][6][7] Under exposure to UV light or temperatures above 300°C, it is prone to decomposition.[2]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀ | [1][6] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 447-53-0 | [1][6] |

| Appearance | Clear, faintly yellow-green liquid | [1][2] |

| Melting Point | -8 °C | [2][5][6] |

| Boiling Point | 207 °C (at 1000 hPa) 89 °C (at 16 mmHg) | [2][5][6] |

| Density | 0.997 g/mL (at 25 °C) | [5][6] |

| Refractive Index (n²⁰/D) | 1.582 | [5][6] |

| Flash Point | 67 °C / 153 °F (closed cup) | [5][8] |

| Vapor Pressure | 0.28 mmHg | [1] |

| Water Solubility | Not miscible or difficult to mix | [5][6][7] |

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The four aromatic protons typically appear as a complex multiplet in the range of δ 6.85-7.29 ppm.[9] The vinylic protons on the cyclohexadiene ring appear at approximately δ 6.42 ppm and δ 5.99 ppm, while the aliphatic protons (allylic and benzylic) are found upfield around δ 2.28 ppm and δ 2.75 ppm.[9]

-

¹³C NMR Spectroscopy : The spectrum will show 10 distinct signals corresponding to the ten carbon atoms in the asymmetric structure. Aromatic carbons will resonate in the δ 125-140 ppm region, while the vinylic and aliphatic carbons will appear further upfield.

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include C-H stretching for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). Aromatic and vinylic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

UV-Vis Spectroscopy : Due to the presence of a conjugated π-electron system, this compound absorbs ultraviolet radiation.[10][11] This absorption is critical for photochemical reactions and analytical detection.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak at m/z = 130, corresponding to its molecular weight.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the conjugated diene system within the non-aromatic ring, which readily undergoes addition and oxidation reactions while preserving the adjacent aromatic ring.

Oxidation

Oxidation is a key transformation of this compound, yielding synthetically useful products.

-

Enzymatic Oxidation : Microorganisms can oxidize this compound with high stereoselectivity. For instance, Sphingomonas yanoikuyae strains oxidize it to several products, including (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene as the major product, alongside (+)-(R)-2-hydroxy-1,2-dihydronaphthalene and naphthalene.[12] This biotransformation is catalyzed by dioxygenase enzymes.[12]

-

Chemical Oxidation :

-

Epoxidation : Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) results in the epoxidation of the double bond in the non-aromatic ring.[13][14][15] Subsequent acid-catalyzed hydrolysis of the epoxide yields the corresponding trans-diol.

-

Oxidative Rearrangement : Treatment with iodine(III) or thallium(III) reagents can induce an oxidative ring contraction, transforming the this compound scaffold into substituted indane derivatives, which are valuable in medicinal chemistry.[16]

-

Hydrogenation

Catalytic hydrogenation of the cyclohexadiene ring is a straightforward process. The reaction selectively reduces the non-aromatic double bonds, yielding 1,2,3,4-tetrahydronaphthalene (tetralin).[3] This reaction can be carried out using various catalysts, such as palladium or nickel-molybdenum systems.[17]

Synthesis

Several synthetic routes to this compound have been developed. It can be prepared via the elimination reaction of halo- or hydroxyl-substituted tetralins.[18] Another common method involves the isomerization of its unstable isomer, 1,4-dihydronaphthalene, using a base like sodium ethoxide in ethanol.[2] Cobalt-catalyzed reactions involving carbene precursors also provide access to a broad range of substituted 1,2-dihydronaphthalenes.[19]

Experimental Protocols

Synthesis of this compound via Isomerization of 1,4-Dihydronaphthalene

This protocol is based on the principle that the conjugated 1,2-isomer is thermodynamically more stable than the non-conjugated 1,4-isomer.[2]

Materials:

-

1,4-Dihydronaphthalene

-

Anhydrous Ethanol

-

Sodium metal

-

Standard glassware for reflux and extraction

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Add 1,4-dihydronaphthalene to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or hexane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualized Reaction Pathway

The following diagram illustrates the complex oxidation of this compound by the biphenyl dioxygenase enzyme from Sphingomonas yanoikuyae, which catalyzes multiple types of transformations on the same substrate.

Caption: Proposed pathway for the oxidation of this compound by S. yanoikuyae.

Safety and Handling

GHS Classification:

-

Flammable Liquids (Category 4) , H227: Combustible liquid.[1]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

-

Hazardous to the aquatic environment, long-term hazard (Category 2) , H411: Toxic to aquatic life with long lasting effects.[1]

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats.[20]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[20]

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

-

Avoid contact with skin and eyes.[20]

-

Avoid release to the environment.

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][20]

-

Keep away from incompatible materials and sources of ignition.[20]

References

- 1. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dihydronaphthalin – Wikipedia [de.wikipedia.org]

- 3. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 447-53-0 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. This compound 95 447-53-0 [sigmaaldrich.com]

- 9. This compound(447-53-0) 1H NMR [m.chemicalbook.com]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bartleby.com [bartleby.com]

- 15. Solved Predict the oxidation product of treating | Chegg.com [chegg.com]

- 16. researchgate.net [researchgate.net]

- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. Catalytic this compound and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1,2-Dihydronaphthalene (CAS Number: 447-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dihydronaphthalene (CAS No. 447-53-0), a bicyclic hydrocarbon that serves as a crucial intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Furthermore, it explores the applications of this compound derivatives in drug discovery, with a particular focus on their role as anticancer agents. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate practical application in a research setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinctive aromatic odor.[1] It is a dihydronaphthalene isomer where one of the double bonds in a naphthalene ring has been hydrogenated.[2] It is insoluble in water but soluble in common organic solvents such as chloroform, benzene, diethyl ether, ethanol, acetone, and toluene.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 447-53-0 | [5] |

| Molecular Formula | C₁₀H₁₀ | [2] |

| Molecular Weight | 130.19 g/mol | [5] |

| Appearance | Clear, faintly yellow-green liquid | [6] |

| Melting Point | -8 °C | [2] |

| Boiling Point | 89 °C at 16 mmHg | [2] |

| Density | 0.997 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.582 | [2] |

| Flash Point | 67 °C (153 °F) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

| InChI Key | KEIFWROAQVVDBN-UHFFFAOYSA-N | [4] |

| SMILES | C1CC2=CC=CC=C2C=C1 | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR | A: 7.29 to 6.85 ppm, B: 6.421 ppm, C: 5.988 ppm, D: 2.75 ppm, E: 2.28 ppm | [7] |

| ¹³C NMR | See detailed peak list below. | [7] |

| Mass Spectrometry (MS) | Molecular Ion (M+): 130. Key fragments: 129, 128, 127, 115. | [8][9] |

| Infrared (IR) Spectroscopy | Key absorptions characteristic of C-H and C=C bonds in a cyclic aromatic system. | [10][11] |

A detailed peak list for the ¹³C NMR spectrum is available from various chemical databases. The mass spectrum is characterized by a prominent molecular ion peak at m/z 130, with significant fragmentation peaks corresponding to the loss of hydrogen atoms.[8][9] The IR spectrum displays characteristic bands for aromatic and aliphatic C-H stretching and C=C stretching vibrations.[10][11]

Synthesis and Purification

This compound can be synthesized through several methods, most notably via the reduction of naphthalene or the isomerization of its more kinetically favored isomer, 1,4-dihydronaphthalene.

Synthesis via Birch Reduction of Naphthalene

The Birch reduction of naphthalene typically yields a mixture of 1,2- and 1,4-dihydronaphthalene.[12][13] The 1,4-isomer is the kinetic product, while the 1,2-isomer is the thermodynamically more stable product.[14]

Experimental Protocol: Birch Reduction of Naphthalene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, add liquid ammonia (approx. 200 mL for 0.5 mol of naphthalene).

-

Addition of Naphthalene: Dissolve naphthalene (0.5 mol) in anhydrous tetrahydrofuran (THF, 100 mL) and add it to the liquid ammonia.

-

Addition of Sodium: Slowly add small pieces of sodium metal (1.1 eq) to the stirred solution. The reaction mixture will turn a deep blue color, indicating the formation of the sodium-ammonia complex.

-

Protonation: After the sodium has dissolved, slowly add a proton source, such as ethanol or tert-butanol (1.2 eq), to the reaction mixture. The blue color will dissipate.

-

Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water (100 mL) to the remaining residue and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting mixture of 1,4- and this compound can be used in the next step or separated by fractional distillation.[15]

Isomerization of 1,4-Dihydronaphthalene

The thermodynamically less stable 1,4-dihydronaphthalene can be isomerized to the more stable 1,2-isomer.[12][16]

Experimental Protocol: Isomerization of 1,4-Dihydronaphthalene

-

Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.1 eq) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Isomerization: Add the mixture of dihydronaphthalenes obtained from the Birch reduction to the sodium ethoxide solution.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) until the desired ratio of 1,2- to 1,4-dihydronaphthalene is achieved.

-

Work-up: Cool the reaction mixture, add water (100 mL), and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.[15]

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

This compound's reactivity is characterized by its alkene and aromatic functionalities, making it a versatile substrate for various organic transformations.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[17][18] This reaction can be used to introduce aryl or vinyl substituents onto the this compound scaffold.

Experimental Protocol: Heck Arylation of this compound

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent (e.g., DMF, 5 mL) and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Diels-Alder Reaction

This compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form polycyclic adducts.[19][20]

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in a high-boiling solvent such as xylene (10 mL).

-

Reaction: Add a few boiling chips and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

References

- 1. CAS 447-53-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 447-53-0 [chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. This compound | CAS 447-53-0 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(447-53-0) 13C NMR [m.chemicalbook.com]

- 8. This compound(447-53-0) MS [m.chemicalbook.com]

- 9. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 10. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. Page loading... [guidechem.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. US3449453A - Process for hydrogenating naphthalene to 1,4-dihydronaphthalene - Google Patents [patents.google.com]

- 17. Heck Reaction [organic-chemistry.org]

- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dihydronaphthalene (C₁₀H₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dihydronaphthalene, a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀. The document details its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. A significant focus is placed on the burgeoning interest in its derivatives within the field of drug development, particularly as potent cytotoxic agents. This guide consolidates key data into structured tables, provides detailed experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows, serving as an essential resource for professionals in chemical and pharmaceutical research.

Core Molecular Information

This compound, also known as dialin, is a partially hydrogenated naphthalene derivative. Its structure consists of a benzene ring fused to a cyclohexene ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 447-53-0 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -8 °C | |

| Boiling Point | 89 °C at 16 mmHg | |

| Density | 0.997 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.582 | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are presented below.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.29-6.85 (m, 4H, Ar-H), 6.42 (dt, J=9.6, 1.7 Hz, 1H), 5.99 (dt, J=9.6, 4.2 Hz, 1H), 2.75 (t, J=8.1 Hz, 2H), 2.28 (m, 2H) |

| ¹³C NMR | δ (ppm): 135.5, 132.8, 129.3, 127.8, 126.8, 126.2, 125.9, 125.4, 28.1, 23.0 |

| Infrared (IR) | Major Peaks (cm⁻¹): 3060 (aromatic C-H stretch), 2930, 2840 (aliphatic C-H stretch), 1480, 1450 (aromatic C=C stretch), 740 (aromatic C-H bend)[2] |

| Mass Spectrometry (EI) | m/z (%): 130 (M+, 100), 129 (71), 128 (35), 115 (38), 102 (5) |

Synthesis and Reactivity

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the acid-catalyzed dehydration of 1-tetralol (1,2,3,4-tetrahydro-1-naphthalenol).

Step 1: Reduction of 1-Tetralone to 1-Tetralol

-

To a solution of 1-tetralone (1.0 eq) in ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of water.

-

The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-tetralol, which can be used in the next step without further purification.

Step 2: Dehydration of 1-Tetralol to this compound

-

A solution of 1-tetralol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene is refluxed using a Dean-Stark apparatus for 4 hours.[3]

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Chemical Reactivity

This compound exhibits reactivity characteristic of both its aromatic and olefinic components.

-

Oxidation: The olefinic double bond can be oxidized under various conditions. For instance, reaction with potassium permanganate (KMnO₄) under cold, basic conditions can yield the corresponding cis-diol. Under harsher, acidic conditions, oxidative cleavage of the double bond can occur.

-

Reduction: The double bond can be readily reduced via catalytic hydrogenation (e.g., H₂/Pd-C) to yield tetralin (1,2,3,4-tetrahydronaphthalene).[4][5]

-

Addition Reactions: The double bond undergoes typical electrophilic addition reactions. For example, addition of bromine (Br₂) would yield the corresponding dibromide.

Biological Activity and Drug Development Applications

While this compound itself has limited reported biological activity, its derivatives have emerged as a promising class of compounds in drug discovery, particularly in oncology.

Cytotoxic Activity of Dihydronaphthalene Derivatives

Several studies have demonstrated that synthetic derivatives of this compound possess potent cytotoxic activity against various cancer cell lines. A notable example is their efficacy against the MCF-7 human breast adenocarcinoma cell line.

Table 2: Cytotoxic Activity of Selected Dihydronaphthalene Derivatives against MCF-7 Cells

| Compound | IC₅₀ (µM) |

| Derivative A | 0.93 ± 0.02 |

| Derivative B | 1.76 ± 0.04 |

| Derivative C | 2.36 ± 0.06 |

| Staurosporine (Reference) | 6.08 ± 0.15 |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of many dihydronaphthalene derivatives is the inhibition of tubulin polymerization.[1][6][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of dihydronaphthalene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of the dihydronaphthalene derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Conclusion

This compound is a valuable scaffold in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the generation of diverse chemical libraries. The potent cytotoxic activity of its derivatives, primarily through the inhibition of tubulin polymerization, highlights its significance as a privileged structure in the development of novel anticancer agents. This guide provides a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this compound and its analogues.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 8. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment | MDPI [mdpi.com]

Spectroscopic Profile of 1,2-Dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-dihydronaphthalene. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from various spectroscopic techniques, offers detailed experimental protocols, and includes visualizations of experimental workflows.

Core Spectroscopic Data

The following sections present a summary of the available quantitative spectroscopic data for this compound, organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for its aromatic and aliphatic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (4H) | 6.85 - 7.29 | Multiplet | - |

| Vinylic (1H) | 6.421 | Doublet of doublets | J = 9.6, 1.7 |

| Vinylic (1H) | 5.988 | Doublet of triplets | J = 9.6, 4.2 |

| Allylic (2H) | 2.75 | Triplet | - |

| Aliphatic (2H) | 2.28 | Multiplet | - |

Note: Data acquired in CDCl₃ at 90 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the distinct chemical environments of the ten carbon atoms in this compound. While a publicly available high-resolution spectrum with a detailed peak list is not readily accessible, typical chemical shift ranges for similar structures are provided below for reference.

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Quaternary Aromatic | 130 - 140 |

| Tertiary Aromatic (CH) | 120 - 130 |

| Vinylic (CH) | 120 - 130 |

| Allylic (CH₂) | 25 - 35 |

| Aliphatic (CH₂) | 20 - 30 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3020 | C-H stretch (aromatic and vinylic) | Medium |

| ~2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1600, 1480, 1450 | C=C stretch (aromatic and vinylic) | Medium |

| ~750 - 730 | C-H bend (ortho-disubstituted aromatic) | Strong |

Note: Data is typically acquired as a liquid film or in a suitable solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima characteristic of its conjugated system. Due to the presence of the diene system conjugated with the aromatic ring, a bathochromic (red) shift compared to non-conjugated systems is anticipated. While specific maxima are not consistently reported across publicly available databases, the primary absorption bands are expected in the range of 220-280 nm.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.[1]

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | ~70 | [M-H]⁺ |

| 115 | ~40 | [M-CH₃]⁺ |

| 102 | ~5 | [M-C₂H₄]⁺ |

| 91 | <5 | Tropylium ion [C₇H₇]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the spectrum to the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (Liquid Film Method):

-

Place a small drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

UV-Visible (UV-Vis) Spectroscopy Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., hexane or ethanol).

-

Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0. A typical concentration is in the micromolar range.

2. Instrument Setup and Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

3. Data Processing:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS) Protocol

1. Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

2. Instrument Setup and Data Acquisition:

-

The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer's ion source.

-

Electron Ionization (EI) is a standard ionization method. A typical electron energy is 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for example, from 40 to 400 amu.

3. Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of known mass spectra for confirmation.

References

A Technical Guide to the Rotational Spectroscopy of 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational spectroscopy of 1,2-dihydronaphthalene (1,2-DHN), a bicyclic aromatic hydrocarbon of interest in various chemical and astrophysical contexts. The document details the experimental protocols used to obtain its rotational spectrum, presents the derived spectroscopic constants in a clear tabular format, and outlines the workflow from sample preparation to data analysis through a visual diagram. This information is crucial for understanding the molecule's gas-phase structure and dynamics, which can inform applications in areas such as interstellar chemistry and the rational design of novel therapeutics.

Introduction to Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.[1] By measuring the frequencies of transitions between these levels, typically in the microwave region of the electromagnetic spectrum, highly precise values for the moments of inertia can be determined.[1][2] These moments of inertia are directly related to the molecule's mass distribution and geometry, allowing for the accurate determination of bond lengths and angles.[1] For a molecule to have a rotational spectrum, it must possess a permanent electric dipole moment.[3]

This compound (C₁₀H₁₀) is a partially hydrogenated naphthalene and is classified as a near-prolate asymmetric top molecule.[4][5][6] Its rotational spectrum provides valuable insights into its three-dimensional structure. The study of such polycyclic aromatic hydrocarbons (PAHs) and their derivatives is also of significant interest in astrophysics, as they are believed to be widespread in the interstellar medium (ISM).[4][7]

Experimental Methodology

The rotational spectrum of this compound was measured using a pulsed supersonic-jet Fourier transform microwave (FTMW) spectrometer.[4] This section details the specific experimental protocol employed.

Experimental Protocol:

-

Spectrometer: A Coaxially Oriented Beam-Resonator Arrangement (COBRA) type pulsed supersonic-jet Fourier transform microwave spectrometer was utilized for the spectral measurements.[4] The spectrometer operates within a frequency range of 2 to 20 GHz, with a frequency measurement accuracy of approximately 2 kHz and a resolution of about 3 kHz.[7]

-

Sample Preparation: A commercial sample of this compound with a purity of ≥97% was used directly without any further purification steps.[4]

-

Sample Introduction: The 1,2-DHN sample was vaporized and seeded into a carrier gas. Helium, maintained at an inlet pressure of 0.2 MPa, served as the carrier gas.[4]

-

Supersonic Expansion: The gas mixture was expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to a very low rotational temperature (around 9 K), simplifying the otherwise dense rotational spectrum by populating only the lowest rotational energy levels.[8]

-

Microwave Excitation: The cooled molecules were then subjected to a short, high-power microwave pulse, which excites the molecules into a coherent superposition of rotational states.

-

Signal Detection: After the microwave pulse, the molecules emit a free induction decay (FID) signal as they relax to their ground rotational states. This time-domain signal is detected by a sensitive receiver.

-

Data Processing: The FID signal is Fourier transformed to yield the frequency-domain rotational spectrum. The entire process, from pulsing the nozzle to data acquisition, was automated using the FTMW++ program.[4]

Data and Analysis

The analysis of the recorded rotational spectrum of this compound involved the assignment of specific rotational transitions and fitting them to a theoretical model. For 1,2-DHN, 78 a-type and 90 b-type transitions were detected.[4][7] No c-type transitions were observed, which is consistent with theoretical calculations showing a near-zero dipole moment component along the c-axis (μc ≈ 0.1 D), while the μa and μb components are 0.5 D and 0.3 D, respectively.[7]

The experimental transition frequencies were analyzed using Watson's semi-rigid rotor Hamiltonian with an S-reduction in the Iʳ representation.[7] This analysis yielded precise values for the rotational constants (A, B, and C) and the quartic centrifugal distortion constants. The spectroscopic parameters for the parent isotopologue of this compound are summarized in the table below.

Table 1: Experimental Spectroscopic Parameters of this compound

| Parameter | Value (MHz) | Uncertainty (1σ) |

| Rotational Constant A | 2276.5413 | 0.0011 |

| Rotational Constant B | 1045.54922 | 0.00034 |

| Rotational Constant C | 801.30906 | 0.00030 |

| Centrifugal Distortion DJ | 0.000045 | 0.000011 |

| Centrifugal Distortion DJK | -0.00021 | 0.00004 |

| Centrifugal Distortion d1 | -0.0000063 | 0.0000094 |

| Centrifugal Distortion d2 | -0.0000020 | 0.0000031 |

Data sourced from AIP Publishing.[4]

In addition to the parent species, the rotational spectra of all ten mono-substituted ¹³C isotopologues of this compound were measured in their natural abundance. The rotational constants for these isotopologues are presented below. During the fitting process for the ¹³C species, the centrifugal distortion constants were held fixed at the values determined for the parent molecule due to the limited number of observed transitions.[7]

Table 2: Experimental Rotational Constants of ¹³C Isotopologues of this compound

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| ¹³C₁ | 2276.491(12) | 1032.5522(18) | 791.9567(15) |

| ¹³C₂ | 2276.438(20) | 1032.748(4) | 792.011(4) |

| ¹³C₃ | 2244.341(19) | 1045.539(4) | 799.309(4) |

| ¹³C₄ | 2244.331(14) | 1045.518(3) | 799.349(3) |

| ¹³C₅ | 2276.103(13) | 1043.920(3) | 799.982(3) |

| ¹³C₆ | 2276.326(13) | 1044.201(3) | 800.222(3) |

| ¹³C₇ | 2276.309(10) | 1044.240(2) | 800.228(2) |

| ¹³C₈ | 2276.082(12) | 1043.951(3) | 799.991(3) |

| ¹³C₉ | 2231.259(14) | 1039.062(3) | 795.736(3) |

| ¹³C₁₀ | 2231.595(12) | 1038.995(3) | 795.733(3) |

Uncertainties (1σ) are given in parentheses in units of the last digit. Data sourced from AIP Publishing.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the rotational spectroscopy of this compound.

Caption: Experimental workflow for FTMW spectroscopy of this compound.

Conclusion

The rotational spectrum of this compound and its ¹³C isotopologues have been successfully measured and analyzed, providing a highly accurate set of rotational and centrifugal distortion constants.[4][7] This data facilitates the precise determination of the molecule's skeletal structure in the gas phase.[9][10] The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers in physical chemistry, molecular physics, and astrochemistry. These findings not only contribute to the fundamental understanding of this molecule but also provide the necessary spectroscopic benchmarks for its potential detection in the interstellar medium.[4][10] Furthermore, the precise structural information can be leveraged in computational drug design and development, where understanding the intrinsic conformation of molecular scaffolds is paramount.

References

- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. physics.dcu.ie [physics.dcu.ie]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Rotational spectroscopy of this compound, 1,4-dihydronaphthalene, and 1,2,3,4-tetrahydronaphthalene | CiteDrive [citedrive.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1,2-Dihydronaphthalene

This technical guide provides a comprehensive overview of this compound, a bicyclic aromatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and explores relevant biochemical pathways.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is a dihydronaphthalene isomer where the hydrogenation has occurred at the C-1 and C-2 positions.[3] The compound is not miscible with water but is soluble in organic solvents like ethanol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 447-53-0 | [3][4] |

| Molecular Formula | C₁₀H₁₀ | [1][3][4] |

| Molecular Weight | 130.19 g/mol | [3][4] |

| Appearance | Clear light yellow to slightly brown liquid | [1][3] |

| Melting Point | -8 °C | [2][4][5] |

| Boiling Point | 207 °C | [2] |

| 89 °C at 16 mmHg | [4][5] | |

| Density | 0.997 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.582 | [4][5] |

| Flash Point | 67 °C (153 °F) - closed cup | [4] |

| Water Solubility | Not miscible or difficult to mix | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | A: 7.29 to 6.85, B: 6.421, C: 5.988, D: 2.75, E: 2.28 ppm. J(B,C)=9.6Hz, J(B,E)=1.7Hz, J(C,E)=4.2Hz | [6] |

| Rotational Spectroscopy | Rotational constants and quartic centrifugal distortion constants have been accurately determined. | [7][8] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [9] |

Key Reactions and Experimental Protocols

This compound serves as a versatile intermediate in the synthesis of various organic compounds.[2] Key reactions include epoxidation, dehydrogenation, and enzymatic oxidation.

Experimental Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst

This protocol outlines the enantioselective epoxidation of this compound.

1. Catalyst Preparation:

-

Synthesize or procure Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[10]

2. Reaction Setup:

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂).[10]

3. Catalyst Addition:

-

Add a catalytic amount of Jacobsen's catalyst (typically 1-5 mol%) to the solution.[10]

4. Oxidant Addition:

-

Cool the reaction mixture to the recommended temperature (often 0 °C or below) and add the oxidant (e.g., m-chloroperoxybenzoic acid or sodium hypochlorite) slowly.[10]

5. Reaction Monitoring:

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).[10]

6. Workup:

-

Once the reaction is complete, quench any excess oxidant.[10]

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).[10]

7. Purification:

-

Remove the solvent under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography.[10]

8. Analysis:

-

Characterize the purified epoxide using spectroscopic methods (NMR, IR) to confirm its structure and determine the yield.[10]

Catalytic Dehydrogenation

The dehydrogenation of this compound to naphthalene is a significant transformation, often employed in the synthesis of polyaromatic hydrocarbons. This reaction is typically endothermic and requires high temperatures.[11][12] Supported palladium (Pd) and platinum (Pt) catalysts are commonly used.[11] Mechanistic studies suggest that the conversion of tetralin (an intermediate) to naphthalene is more energetically favorable on Pd catalysts, while the initial dehydrogenation of decalin to tetralin is preferred on Pt.[11] A metal-free approach using a photocatalyst under visible light has also been reported for the aromatization of 1,2-dihydronaphthalenes.[13]

References

- 1. Page loading... [guidechem.com]

- 2. 1,2-Dihydronaphthalin – Wikipedia [de.wikipedia.org]

- 3. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 447-53-0 [sigmaaldrich.com]

- 5. This compound CAS#: 447-53-0 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Dehydrogenation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Theoretical Investigations into the Molecular Architecture of 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 1,2-dihydronaphthalene, a molecule of interest in various chemical and pharmaceutical contexts. Through a synthesis of recent theoretical and experimental findings, this document outlines the conformational landscape, key structural parameters, and the methodologies employed to elucidate its three-dimensional geometry.

Core Molecular Structure and Conformation

This compound (1,2-DHN) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a partially saturated six-membered ring. Theoretical calculations, specifically at the B3LYP-D3(BJ)/def2-TZVP level of theory, indicate that 1,2-DHN exists in a single, stable conformation.[1] In this conformation, the two methylene groups of the dihydrogenated ring are positioned outside the plane of the aromatic ring, resulting in a non-planar structure.[1] This twisted conformation is a key feature of its molecular architecture.

Quantitative Structural Parameters

The precise geometry of this compound has been determined through a combination of rotational spectroscopy and computational chemistry. The following table summarizes key bond lengths and valence angles derived from these studies. The experimental data was obtained using pulsed supersonic-jet Fourier transform microwave (FTMW) spectroscopy, while the theoretical values were calculated using the B3LYP-D3(BJ)/def2-TZVP method.[1]

| Bond/Angle | Experimental (r₀) Value (Å or °) | Theoretical (rₑ) Value (Å or °) |

| Bond Lengths | ||

| C1-C2 | 1.536 | - |

| C1-C9 | 1.515(2) | 1.510 |

| C2-C3 | 1.505(1) | 1.503 |

| C3-C4 | 1.396(3) | 1.392 |

| C4-C10 | 1.390(3) | 1.396 |

| C5-C6 | 1.393(2) | 1.385 |

| C5-C10 | 1.403(2) | 1.397 |

| C6-C7 | 1.393(2) | 1.385 |

| C7-C8 | 1.390(1) | 1.385 |

| C8-C9 | 1.397 | 1.397 |

| C9-C10 | 1.389(2) | 1.396 |

| Valence Angles | ||

| C3-C2-C1 | 123.6(1) | 123.8 |

| C4-C3-C2 | 123.6(1) | 123.8 |

| C9-C1-C2 | 114.3(1) | 114.4 |

| C10-C4-C3 | 114.3(1) | 114.4 |

Table 1: Selected experimental and theoretical bond lengths and angles for this compound. Data sourced from Li, et al. (2025).[1]

Experimental and Computational Protocols

The determination of the molecular structure of this compound relies on a synergistic approach, combining experimental spectroscopy with high-level quantum chemical calculations.

Experimental Methodology: Rotational Spectroscopy

The experimental investigation of this compound's structure was conducted using a Coaxially Oriented Beam-Resonator Arrangement (COBRA) type pulsed supersonic-jet Fourier transform microwave spectrometer.[1]

-

Sample Preparation: A commercial sample of this compound (≥97% purity) was used without further purification. The sample was heated to 353–363 K to achieve sufficient vapor pressure.[1]

-

Carrier Gas and Expansion: Helium, at an inlet pressure of 0.2 MPa, was passed through the heated sample container.[1] The resulting gas mixture was then expanded through a solenoid valve into a Fabry–Pérot resonator. This supersonic expansion cools the molecules to a very low rotational temperature, simplifying the resulting spectrum.

-

Data Acquisition: The spectrometer, operating in the 2 to 20 GHz frequency range, was used to measure the rotational transitions of the molecule. The FTMW++ program was utilized for spectrometer operation.[1]

-

Spectral Analysis: The experimental rotational transitions were analyzed using Watson's semi-rigid rotor Hamiltonian (S-reduction) in the Ir representation with the CALPGM program.[1] This analysis yielded accurate rotational constants and quartic centrifugal distortion constants.

Computational Methodology: Density Functional Theory (DFT)

Theoretical calculations were performed to complement the experimental data and to provide a more detailed picture of the molecular geometry.

-

Software: The Gaussian 16 program was employed for all quantum chemical calculations.[1]

-

Method: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). Specifically, the B3LYP functional was used in conjunction with the def2-TZVP basis set.[1][2]

-

Dispersion Correction: To account for non-covalent interactions, Grimme's D3 dispersion correction with Becke–Johnson damping was applied.[1]

-

Conformational Analysis: The calculations confirmed the existence of a single stable conformation for this compound.[1]

-

Property Calculation: Following geometry optimization, various molecular properties, including rotational constants and electric dipole moment components, were calculated.[1][3]

Logical Workflow for Theoretical Molecular Structure Determination

The following diagram illustrates the logical workflow for the theoretical determination of the molecular structure of a molecule like this compound.

This comprehensive approach, integrating advanced experimental techniques with robust theoretical models, provides a detailed and accurate understanding of the molecular structure of this compound. This information is crucial for applications in drug design, materials science, and fundamental chemical research, where molecular geometry dictates physical and chemical properties.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihydronaphthalene, a partially hydrogenated aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis and is a recurring motif in various natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its chemical transformations, thermodynamic properties, and spectroscopic characterization. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of reaction pathways are included to facilitate its application in research and drug development.

Introduction

This compound (CAS No. 447-53-0) is a bicyclic hydrocarbon with the molecular formula C₁₀H₁₀.[1] Its structure consists of a benzene ring fused to a cyclohexene ring. This unique arrangement of a retained aromatic character in one ring and a reactive double bond in the adjacent partially saturated ring imparts a diverse range of chemical behaviors. Understanding the reactivity and stability of this scaffold is crucial for its effective utilization in the synthesis of complex molecules, including aryltetralins, arylnaphthalenes, and various bioactive compounds.[2] This guide will delve into the core aspects of this compound's chemistry, providing practical information for laboratory applications.

Stability and Isomerization

The stability of this compound is a critical consideration in its synthesis and handling. It is known to be susceptible to aromatization and isomerization.

2.1. Thermodynamic Stability

This compound is one of several dihydronaphthalene isomers. A key equilibrium exists between this compound and its more thermodynamically stable isomer, 1,4-dihydronaphthalene. The 1,4-isomer benefits from having its double bonds in a conjugated system that does not disrupt the aromaticity of the benzene ring to the same extent as the isolated double bond in the 1,2-isomer. Under basic conditions, such as in the presence of sodium hydroxide, 1,4-dihydronaphthalene can isomerize to the 1,2-isomer.

2.2. Aromatization

Due to the presence of the aromatic naphthalene core in its fully oxidized state, this compound has a thermodynamic driving force to aromatize. This can occur under various conditions, including acid-catalyzed dehydration of its derivatives or through oxidation. For instance, substituted 1,2-dihydronaphthalenes can be dehydrogenated to the corresponding naphthalene derivatives.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the endocyclic double bond and the benzylic positions, making it susceptible to a variety of chemical transformations.

3.1. Oxidation Reactions

The double bond in this compound is readily oxidized. This can be achieved through both chemical and biochemical methods.

3.1.1. Chemical Oxidation

Oxidizing agents such as potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of dicarboxylic acids. Other reagents, like thallium trinitrate, can induce ring contraction to yield indane derivatives.[3]

3.1.2. Biochemical Oxidation

Microorganisms, such as strains of Sphingomonas yanoikuyae, can oxidize this compound.[4][5] This enzymatic process is highly specific and can lead to the formation of chiral diols and other oxygenated products. The initial step often involves a dioxygenase enzyme that introduces two hydroxyl groups across the double bond.[3][4]

3.2. Reduction Reactions

Catalytic hydrogenation of this compound over a suitable catalyst (e.g., palladium on carbon) readily reduces the double bond to yield 1,2,3,4-tetrahydronaphthalene (tetralin).

3.3. Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. For example, it can react with conjugated dienes to form polycyclic structures.

3.4. Electrophilic Addition

The electron-rich double bond is susceptible to attack by electrophiles. Reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) proceed via an electrophilic addition mechanism to give the corresponding di-substituted tetralin derivatives.[6][7][8] The reaction is initiated by the attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[7][8]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed.

4.1. From 1-Tetralone

A common and reliable method for the synthesis of this compound involves the reduction of 1-tetralone to the corresponding alcohol, 1,2,3,4-tetrahydronaphthalen-1-ol, followed by acid-catalyzed dehydration.

4.2. Reduction of Naphthalene

The partial reduction of naphthalene can also yield dihydronaphthalene isomers. The Birch reduction of naphthalene, using an alkali metal (like sodium) in liquid ammonia with an alcohol as a proton source, typically yields 1,4-dihydronaphthalene as the major product.[9][10] However, under certain conditions, isomerization to this compound can occur.[9][10]

Quantitative Data

5.1. Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |

| 7.29 - 6.85 | m | Aromatic protons | - |

| 6.42 | - | Olefinic proton | J = 9.6 |

| 5.99 | - | Olefinic proton | - |

| 2.75 | - | Allylic protons | - |

| 2.28 | - | Benzylic protons | J = 1.7, 4.2 |

(Data sourced from ChemicalBook)[11]

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (ppm) | Assignment |

| 135.2 | Quaternary aromatic C |

| 133.5 | Quaternary aromatic C |

| 128.0 | Aromatic CH |

| 127.3 | Aromatic CH |

| 126.8 | Olefinic CH |

| 126.4 | Aromatic CH |

| 126.1 | Aromatic CH |

| 124.9 | Olefinic CH |

| 28.1 | Allylic CH₂ |

| 23.0 | Benzylic CH₂ |

(Data compiled from various spectroscopic databases)

Table 3: Key IR and UV-Vis Spectroscopic Data

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |

| FTIR | ~3020-3070 cm⁻¹ | Aromatic C-H stretch |

| ~2800-3000 cm⁻¹ | Aliphatic C-H stretch | |

| ~1650 cm⁻¹ | C=C stretch (alkene) | |

| ~1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| UV-Vis | ~260-270 nm | π → π* transitions of the aromatic ring |

(Data interpreted from typical values for the respective functional groups)[12][13][14][15][16]

5.2. Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns involve the loss of hydrogen atoms or small alkyl fragments.[1][17][18]

Experimental Protocols

6.1. Synthesis of this compound from 1-Tetralone

This two-step procedure involves the reduction of the ketone followed by dehydration.

Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydronaphthalen-1-ol

-

To a stirred solution of 1-tetralone (10.0 g, 68.4 mmol) in methanol (100 mL) at 0 °C, add sodium borohydride (2.59 g, 68.4 mmol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

Step 2: Dehydration to this compound

-

Dissolve the crude 1,2,3,4-tetrahydronaphthalen-1-ol in toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

6.2. Biochemical Oxidation of this compound by Sphingomonas yanoikuyae